4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile
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Overview
Description
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is a complex organic compound that features an indole moiety linked to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The diethoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Cyanoindole: Another indole derivative with a nitrile group.
1H-Indazole: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is unique due to the presence of both the diethoxymethyl and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler indole derivatives.
Properties
CAS No. |
183741-78-8 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[1-(diethoxymethyl)indol-2-yl]benzonitrile |
InChI |
InChI=1S/C20H20N2O2/c1-3-23-20(24-4-2)22-18-8-6-5-7-17(18)13-19(22)16-11-9-15(14-21)10-12-16/h5-13,20H,3-4H2,1-2H3 |
InChI Key |
UOQLBGDUQIJZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N)OCC |
Origin of Product |
United States |
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